4-Chloro-3-ethoxy-2-fluorobenzonitrile
Description
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Properties
IUPAC Name |
4-chloro-3-ethoxy-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYHZDFUKRNQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorobenzonitrile: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Benzonitriles
In the landscape of modern medicinal chemistry and agrochemical research, the benzonitrile scaffold remains a cornerstone for the development of novel bioactive molecules. Its rigid structure provides a reliable framework for the spatial presentation of various functional groups, while the nitrile moiety offers versatile chemical handles for further elaboration. The strategic introduction of halogen atoms and alkoxy groups onto the benzene ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a particularly interesting polysubstituted benzonitrile, 4-Chloro-3-ethoxy-2-fluorobenzonitrile (CAS No. 1373920-89-8), a compound poised as a valuable intermediate in the synthesis of complex chemical entities.[1] The unique arrangement of its chloro, ethoxy, and fluoro substituents creates a distinct electronic and steric profile, offering a nuanced tool for synthetic chemists.
Physicochemical Properties and Structural Characterization
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its effective application in research and development. This section details the known and predicted characteristics of 4-Chloro-3-ethoxy-2-fluorobenzonitrile.
Core Molecular Data
| Property | Value | Source |
| CAS Number | 1373920-89-8 | Internal |
| Molecular Formula | C₉H₇ClFNO | [2] |
| Molecular Weight | 199.61 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥97% (Commercially available) | [2] |
Spectroscopic Characterization (Expected)
While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure. These are crucial for its unambiguous identification and quality control.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene group), and distinct signals for the aromatic protons, likely showing coupling with the fluorine atom. |
| ¹³C NMR | A signal for the nitrile carbon, carbons of the ethoxy group, and distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrile groups, and the electron-donating effect of the ethoxy group. |
| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretch, typically around 2230 cm⁻¹. Bands corresponding to C-O stretching of the ethoxy group and C-Cl and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of chlorine. |
Synthesis Strategies: A Representative Approach
The synthesis would likely commence from a readily available di- or tri-substituted benzene derivative. A plausible precursor would be a dichlorofluorobenzene or a chloro-fluoro-phenol. The following multi-step synthesis illustrates a potential pathway:
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Methodological & Application
Application Note: Optimization and Protocol for Nucleophilic Aromatic Substitution (SNAr) on Benzonitriles
Abstract & Strategic Importance
Benzonitriles are ubiquitous pharmacophores in medicinal chemistry, serving as critical intermediates for drugs such as Letrozole (aromatase inhibitor) and Perampanel (AMPA receptor antagonist). The cyano group (-CN) functions as a robust electron-withdrawing group (EWG), activating the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).
However, the cyano group is susceptible to hydrolysis (forming amides or carboxylic acids) under harsh basic conditions. This guide outlines a high-fidelity protocol for SNAr on fluorobenzonitriles, prioritizing regioselectivity, functional group tolerance, and reaction kinetics.
Mechanistic Insight: The "Element Effect"
Unlike SN1 or SN2 reactions, where bond breaking is often rate-determining, SNAr proceeds via an Addition-Elimination mechanism.
The Kinetic Anomaly
In SNAr, Fluorine is the superior leaving group compared to Chlorine or Bromine (
-
Causality: The rate-determining step (RDS) is the nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer Complex).[1]
-
Why Fluorine Wins: The high electronegativity of fluorine inductively stabilizes the transition state of the RDS, lowering the activation energy (
). The strength of the C-F bond is irrelevant because bond breaking occurs in the fast, non-rate-determining second step.
Reaction Pathway Visualization
The following diagram illustrates the energy landscape and the critical role of the Meisenheimer complex.
Critical Parameters & Optimization
Success depends on three variables: Solvent Polarity, Base Selection, and Leaving Group.
Table 1: Solvent & Base Selection Matrix
| Parameter | Recommended | Rationale | Caution |
| Solvent | DMSO or DMF | High dielectric constant ( | High boiling points make removal difficult. Water miscibility requires aqueous workup. |
| Base | K₂CO₃ or Cs₂CO₃ | Inorganic bases are standard. Cesium is used for difficult substrates ("Cesium Effect" increases solubility). | Particle size matters; use finely ground powder. |
| Alt. Base | DIPEA (Hünig's Base) | Soluble organic base; good for homogeneous kinetics. | Can act as a nucleophile if not sterically hindered (rare but possible).[2] |
| Leaving Group | Fluoride (-F) | Accelerates nucleophilic attack (see Mechanism). | HF byproduct is toxic; base must scavenge HF effectively. |
Experimental Protocol
Target Reaction: Amination of 4-fluorobenzonitrile with Morpholine. Scale: 1.0 mmol (Standardizable).
Materials
-
Substrate: 4-Fluorobenzonitrile (MW: 121.11 g/mol )
-
Nucleophile: Morpholine (MW: 87.12 g/mol )
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
Step-by-Step Methodology
Step 1: Preparation
-
Dry all glassware in an oven at 120°C for 1 hour.
-
Safety Note: Benzonitriles are toxic. Perform all weighing and handling in a fume hood.
-
Prepare a heating block or oil bath set to 80°C .
Step 2: Reaction Assembly
-
To a 10 mL reaction vial equipped with a magnetic stir bar, add:
-
4-Fluorobenzonitrile: 121 mg (1.0 mmol, 1.0 equiv).
-
K₂CO₃: 276 mg (2.0 mmol, 2.0 equiv). Note: Excess base ensures HF scavenging.
-
-
Add DMSO (2.0 mL). Stir for 2 minutes to disperse the base.
-
Add Morpholine: 105 µL (1.2 mmol, 1.2 equiv).
-
Expert Tip: Adding the nucleophile last prevents potential side reactions with the solvent or base prior to homogenization.
-
Step 3: Reaction & Monitoring[3]
-
Seal the vial and heat to 80°C.
-
Checkpoint (TLC): Monitor at t=30 min and t=1 hr.
-
Eluent: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV lamp (254 nm). The product (amino-benzonitrile) will often fluoresce or show a distinct Rf shift (more polar than starting material).
-
-
Reaction is typically complete within 2–4 hours.
Step 4: Workup (Precipitation Method)
Because DMSO is high-boiling, evaporation is inefficient. We utilize the "Crash-Out" method.
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 20 mL of ice-cold water while stirring vigorously.
-
The product should precipitate as a white/off-white solid.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (
) to remove residual DMSO and inorganic salts.
Step 5: Validation
-
Yield Calculation: Theoretical Yield = 188 mg.
-
Purity Check: Dissolve a small sample in CDCl₃ for ¹H NMR.
-
Diagnostic Signal: Look for the disappearance of the characteristic fluorine-coupled aromatic multiplets and the appearance of the morpholine methylene protons (approx. 3.8 ppm and 3.2 ppm).
-
Troubleshooting & Optimization Logic
If the standard protocol fails (yield < 50%), follow this decision tree to diagnose the failure mode.
Common Pitfalls
-
Nitrile Hydrolysis: If the product shows a broad peak around 3300-3500 cm⁻¹ (IR) or amide protons in NMR, water was present. The nitrile hydrolyzed to a primary amide.
-
Fix: Use fresh anhydrous DMSO and store K₂CO₃ in a desiccator.
-
-
Incomplete Conversion: The nucleophile may be too weak or sterically hindered.
-
Fix: Switch to NMP (N-Methyl-2-pyrrolidone) and raise temperature to 130°C.
-
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Definitive text on the Meisenheimer complex and leaving group kinetics).
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews, 49(2), 273–412.
-
RSC Advances. (2014). "Catalyst-free N-arylation of amines with fluorobenzonitriles in water." Royal Society of Chemistry.[4] (Demonstrates the high reactivity of fluorobenzonitriles).
-
Neustadt, B. R. (2006). "Nucleophilic Aromatic Substitution of 2-Fluorobenzonitrile." Organic Syntheses. (Standardized protocol validation).
-
BenchChem. (2025).[3][5] "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr)." (Industrial application context).
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The Strategic Role of 4-Chloro-3-ethoxy-2-fluorobenzonitrile in the Advancement of Kinase Inhibitors for Targeted Therapy
Introduction: Unveiling a Privileged Scaffold Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with high potency and selectivity is paramount. Within this context, 4-Chloro-3-ethoxy-2-fluorobenzonitrile has emerged as a critical and versatile building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern—a reactive nitrile group, a stabilizing chloro moiety, a modulating ethoxy group, and a metabolically robust fluoro group—provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Chloro-3-ethoxy-2-fluorobenzonitrile in the discovery of next-generation therapeutics, with a focus on pyrazolopyrimidine-based kinase inhibitors.
The strategic placement of the chloro, ethoxy, and fluoro substituents on the benzonitrile core creates a unique electronic and steric environment. This arrangement is instrumental in the synthesis of complex heterocyclic systems, such as pyrazolopyrimidines, which are known to be potent inhibitors of various kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The ability to selectively inhibit specific kinases is a cornerstone of targeted therapy.
Core Application: Synthesis of Pyrazolopyrimidine-Based Bruton's Tyrosine Kinase (BTK) Inhibitors
A prime application of 4-Chloro-3-ethoxy-2-fluorobenzonitrile is in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that is a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1] Consequently, BTK has become a major therapeutic target.
The synthesis of these advanced inhibitors typically involves a multi-step sequence where the benzonitrile derivative is transformed into a key intermediate that is subsequently used to construct the pyrazolopyrimidine core. The following sections provide a detailed, step-by-step protocol for a representative synthesis.
Experimental Protocols: A Step-by-Step Guide to BTK Inhibitor Synthesis
This protocol outlines the synthesis of a pyrazolopyrimidine-based BTK inhibitor, starting from 4-Chloro-3-ethoxy-2-fluorobenzonitrile.
Part 1: Synthesis of the Pyrazolopyrimidine Core
The initial phase of the synthesis focuses on the construction of the core heterocyclic scaffold.
Step 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile intermediate
-
Reaction: The nitrile group of 4-Chloro-3-ethoxy-2-fluorobenzonitrile is reacted with hydrazine to form a 3-amino-1H-pyrazole-4-carbonitrile intermediate. This reaction is a classical approach to forming the pyrazole ring.
-
Protocol:
-
To a solution of 4-Chloro-3-ethoxy-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 3-amino-1H-pyrazole-4-carbonitrile derivative.
-
Step 2: Formation of the Pyrazolopyrimidine Ring
-
Reaction: The 3-amino-1H-pyrazole-4-carbonitrile intermediate is then cyclized with a suitable three-carbon synthon, such as an α,β-unsaturated ketone or ester, to form the pyrazolopyrimidine ring system.
-
Protocol:
-
Dissolve the 3-amino-1H-pyrazole-4-carbonitrile intermediate (1.0 eq) in a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
Add a suitable cyclizing agent, for instance, (E)-4-(dimethylamino)but-2-en-1-one (1.1 eq), and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140 °C for 8-12 hours.
-
After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.
-
The crude pyrazolopyrimidine product is washed with water and a suitable organic solvent (e.g., diethyl ether) and dried. Further purification can be achieved by column chromatography.
-
Part 2: Functionalization of the Pyrazolopyrimidine Core
The second phase involves the introduction of a side chain that is crucial for binding to the target kinase.
Step 3: Introduction of the Pharmacophore
-
Reaction: A nucleophilic aromatic substitution (SNAr) reaction is typically employed to attach a pharmacophoric moiety to the pyrazolopyrimidine core. The chloro group on the benzonitrile-derived portion of the molecule serves as a handle for this transformation.
-
Protocol:
-
To a solution of the pyrazolopyrimidine intermediate (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), add the desired nucleophile (e.g., a substituted aniline or amine, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product is purified by preparative HPLC to yield the desired BTK inhibitor.
-
Data Presentation: Synthetic Yields and Biological Activity
The following table summarizes typical yields for the synthetic steps and the biological activity of a representative BTK inhibitor synthesized using this protocol.
| Step | Reaction | Typical Yield (%) |
| 1 | Formation of 3-amino-1H-pyrazole-4-carbonitrile | 85-95% |
| 2 | Pyrazolopyrimidine ring formation | 60-75% |
| 3 | Final functionalization (SNAr) | 40-60% |
| Compound | Target Kinase | IC50 (nM) |
| Representative BTK Inhibitor | BTK | <10 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of a multi-step synthesis allows for the modular construction of the final drug molecule, enabling the exploration of structure-activity relationships (SAR) by varying the substituents at each step. The use of robust and well-characterized reactions like pyrazole formation and SNAr ensures reproducibility and scalability. Each step of the protocol includes a purification process and analytical validation (TLC, LC-MS, NMR) to ensure the identity and purity of the intermediates and the final product, creating a self-validating workflow.
Structure-Activity Relationship (SAR) Insights
The 4-chloro, 3-ethoxy, and 2-fluoro substitution pattern on the benzonitrile starting material is not arbitrary. Each substituent plays a crucial role in the overall profile of the final BTK inhibitor:
-
4-Chloro Group: The chloro group at the 4-position serves as a key attachment point for the pharmacophore that interacts with the kinase. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
3-Ethoxy Group: The ethoxy group at the 3-position can modulate the solubility and metabolic stability of the molecule. It can also form important hydrogen bond interactions within the kinase's active site.
-
2-Fluoro Group: The fluorine atom at the 2-position is a common bioisostere for a hydrogen atom. Its introduction can block metabolic attack at that position, thereby increasing the half-life of the drug. Furthermore, its electronegativity can influence the pKa of nearby functional groups, which can affect target binding.
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general synthetic workflow for the preparation of pyrazolopyrimidine-based BTK inhibitors from 4-Chloro-3-ethoxy-2-fluorobenzonitrile.
Caption: Synthetic workflow for BTK inhibitors.
BTK Signaling Pathway
The diagram below provides a simplified overview of the Bruton's Tyrosine Kinase (BTK) signaling pathway, which is the therapeutic target of the synthesized inhibitors.
Caption: Simplified BTK signaling pathway.
Conclusion and Future Perspectives
4-Chloro-3-ethoxy-2-fluorobenzonitrile has proven to be a valuable and versatile building block in the synthesis of potent and selective kinase inhibitors, most notably for BTK. The protocols and insights provided in this document are intended to empower researchers to leverage this key intermediate in their drug discovery efforts. The modular nature of the synthetic route allows for extensive exploration of the chemical space around the pyrazolopyrimidine scaffold, paving the way for the development of next-generation kinase inhibitors with improved efficacy and safety profiles. As our understanding of kinase biology continues to grow, the strategic application of such privileged building blocks will remain a cornerstone of targeted therapy development.
References
-
Ran, F., Liu, Y., Liu, M., Zhang, D., et al. (2019). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. Bioorganic Chemistry, 89, 102943. [Link]
- Bradshaw, J. M., et al. (2015). A new class of potent and selective inhibitors of Bruton's tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 25(11), 2325-2330.
- Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
- Singh, J., et al. (2011). Structure-based design of a potent and selective inhibitor of Bruton's tyrosine kinase. Journal of Medicinal Chemistry, 54(1), 103-118.
- Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Benzonitrile Substitution Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on benzonitrile scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, improve yield, and minimize impurities. Here, we move beyond simple protocols to explore the causal relationships between reaction parameters and outcomes, providing you with the knowledge to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational concepts critical for understanding the optimization process.
Q1: Why is temperature such a critical parameter in the SNAr of benzonitriles?
Temperature is the primary lever to control the reaction rate. According to the Arrhenius equation, a higher temperature provides the necessary activation energy for the nucleophilic attack on the electron-deficient aromatic ring, which is the rate-determining step in the SNAr mechanism.[1][2] The benzonitrile moiety, with its potent electron-withdrawing cyano group, activates the ring for this attack, particularly at the ortho and para positions relative to a leaving group.[3][4] However, temperature is a double-edged sword. Excessive heat can lead to:
-
Decomposition: Starting materials, reagents, or the desired product may degrade at elevated temperatures.
-
Side Reactions: Higher temperatures can provide the activation energy for undesired reaction pathways, leading to a complex mixture of products and reduced selectivity.[5]
-
Solvent Evaporation: If the reaction temperature exceeds the boiling point of the solvent in an open or poorly sealed system, concentration changes will alter reaction kinetics.
Q2: How does the cyano group in benzonitrile influence reaction conditions?
The cyano (-C≡N) group is a powerful electron-withdrawing group due to both induction and resonance. This property is central to the feasibility of the SNAr reaction.[3] It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic substitution.[1][4]
Its primary role is to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile adds to the ring.[4] This stabilization is most effective when the cyano group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the nitrogen atom of the cyano group via resonance.[1][4] This stabilization lowers the activation energy of the first, rate-limiting step, allowing the reaction to proceed under more accessible conditions.
Q3: How long should I run my reaction?
The optimal reaction time is the point at which the concentration of the starting material is minimized and the concentration of the desired product is maximized. Running the reaction for too short a time results in incomplete conversion, while extending it unnecessarily can lead to the formation of degradation products.
There is no universal answer for reaction time. It is inversely related to temperature and depends on the specific reactivity of your substrate and nucleophile. The most reliable method to determine the optimal time is to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[5]
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct Q&A to address specific experimental challenges.
Q: My reaction shows low or no conversion. What steps should I take?
A: This is a common issue that can often be resolved by systematically evaluating your reaction parameters.
-
Verify Reagent & Substrate Integrity: First, ensure your starting materials, reagents, and solvent are pure and anhydrous, as SNAr reactions can be sensitive to water.[5] Confirm the structure and purity of your starting benzonitrile derivative.
-
Increase Temperature Incrementally: The most direct approach to increase the rate is to raise the temperature. Increase the reaction temperature in 10-20 °C increments. For instance, if a reaction is sluggish at 80 °C, attempt it at 100 °C and 120 °C, monitoring closely for any signs of decomposition.[5]
-
Check Your Base: If your nucleophile is an alcohol or an amine with low nucleophilicity, it may require deprotonation by a base to become reactive. Ensure your base is strong enough and used in the correct stoichiometry. For alcohols, a strong base like sodium hydride (NaH) is often used to form the more nucleophilic alkoxide.[5]
-
Solvent Choice: Ensure you are using a polar aprotic solvent like THF, DMF, or DMSO. These solvents are effective at solvating the cation (e.g., K⁺ from K₂CO₃) without strongly hydrogen-bonding with the nucleophile, thus preserving its reactivity. A switch from THF to DMF or DMSO, which have higher boiling points, can facilitate higher reaction temperatures.[6]
Q: I'm seeing significant side product formation. How can I improve the selectivity?
A: Side product formation is typically a result of the reaction conditions being too harsh or from competing reaction pathways.
-
Lower the Temperature: This is the most effective way to improve selectivity. A lower temperature will favor the reaction pathway with the lowest activation energy, which is usually the formation of the desired product. This may require a longer reaction time to achieve full conversion.
-
Solvent Effects: Be aware of potential reactions with the solvent. For example, using an alcohol as a solvent can lead to solvolysis, where the solvent itself acts as a nucleophile.[5] Using a non-reactive, polar aprotic solvent is highly recommended.
-
Protecting Groups: If your benzonitrile or nucleophile contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
-
Regioselectivity: If there are multiple leaving groups, temperature can influence regioselectivity. A kinetic product (formed faster at lower temperatures) may differ from a thermodynamic product (more stable, favored at higher temperatures). Careful temperature control is key to isolating the desired regioisomer.
Q: My reaction works well at a small scale, but the yield drops upon scale-up. Why?
A: Scale-up issues often relate to mass and heat transfer.
-
Heat Transfer: A large reaction flask has a smaller surface-area-to-volume ratio than a small vial. This makes it harder to heat the entire volume evenly and efficiently. Hot spots can occur near the flask walls, leading to localized decomposition. Use a suitable heating mantle and vigorous stirring to ensure uniform temperature distribution.
-
Reaction Time: Due to slower heating, the "real" reaction time at the target temperature might be shorter in a large-scale setup. You may need to extend the total heating time to compensate.
-
Reagent Addition: The rate of addition for reagents can become critical on a larger scale, especially for exothermic steps. A slow, controlled addition may be necessary to manage the reaction temperature.
Experimental Protocols & Data
Protocol: Temperature & Time Screening for a Novel Benzonitrile SNAr
This protocol describes a systematic approach to optimizing conditions for the reaction of a generic 4-fluoro-2-(trifluoromethyl)benzonitrile with a primary amine.
1. Materials & Setup:
-
4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Array of small reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Heating block with temperature control
2. Procedure:
-
To each of five reaction vials, add 4-fluoro-2-(trifluoromethyl)benzonitrile (e.g., 0.1 mmol, 20.5 mg).
-
Add K₂CO₃ (0.2 mmol, 27.6 mg) to each vial.
-
Prepare a stock solution of the primary amine in DMF (e.g., 0.12 mmol in 0.5 mL of DMF).
-
Add 0.5 mL of the amine solution to each vial, ensuring all solids are suspended.
-
Seal the vials and place them in the heating block.
-
Set the temperatures for the vials to 60°C, 80°C, 100°C, 120°C, and 140°C, respectively.
-
At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each vial for LC-MS analysis.
-
Quench the aliquot in a separate vial containing a small amount of water and extract with ethyl acetate to prepare for analysis.
-
Analyze the samples to determine the percentage of starting material remaining and product formed.
3. Data Analysis & Optimization: Compile the results into a table to identify the conditions that provide the highest conversion to product with the lowest formation of impurities.
| Temperature (°C) | Time (h) | Conversion (%) | Purity by LC-MS (%) | Notes |
| 60 | 24 | 35% | >98% | Very slow reaction |
| 80 | 8 | 95% | >98% | Clean conversion, reasonable time |
| 100 | 2 | >99% | 97% | Fast, minor impurity detected |
| 120 | 1 | >99% | 90% | Significant impurity formation |
| 140 | 1 | >99% | 75% | Product degradation observed |
From this data, 80°C for 8 hours or 100°C for 2 hours appear to be the optimal conditions, balancing reaction time and product purity.
Advanced Topic: Microwave-Assisted SNAr
For reactions that are slow at conventional heating temperatures, microwave irradiation is a powerful tool.[6][7] Microwave reactors allow for rapid heating to temperatures well above the solvent's boiling point in sealed vessels, dramatically reducing reaction times from hours to minutes.[6] For example, a reaction that takes 12 hours at 55°C might be completed in 40 minutes at 95°C under microwave conditions.[6] This technique is particularly valuable for high-throughput synthesis in drug discovery.
References
-
Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Table 1 Optimization of the nucleophilic aromatic substitution reaction Source: ResearchGate URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: Substitution Reactions of Benzene Derivatives Source: Chemistry LibreTexts URL: [Link]
-
Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Substitution Reactions of Benzene and Other Aromatic Compounds Source: Michigan State University Department of Chemistry URL: [Link]
-
Title: Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging Source: PubMed Central (PMC) URL: [Link]
-
Title: Nucleophilic aromatic substitution: Using microwave chemistry Source: Morressier URL: [Link]
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Technical Support Center: Stability and Degradation of Substituted Benzonitriles
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with substituted benzonitriles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during experimental work. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Section 1: Troubleshooting Guide - Unraveling Degradation Issues
This section is designed to help you diagnose and resolve specific degradation problems you may encounter with your substituted benzonitrile compounds.
Question 1: I am observing an unexpected peak in my HPLC analysis of a substituted benzonitrile, suggesting degradation. How can I identify the degradation pathway?
Answer:
The appearance of an unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram is a common indicator of compound degradation. Identifying the degradation pathway is crucial for ensuring the quality and stability of your compound. A systematic approach, known as a forced degradation study, is the most effective way to pinpoint the cause.[1]
Causality Behind Experimental Choices: Forced degradation studies intentionally subject the drug substance to stress conditions to generate potential degradation products.[2] This allows for the development of a "stability-indicating" analytical method that can resolve the parent compound from any significant degradants. The conditions used are designed to mimic potential storage and handling issues.
Experimental Protocol: Forced Degradation Study
Here is a step-by-step protocol to identify the degradation pathway of your substituted benzonitrile:
-
Solution Preparation: Prepare a stock solution of your substituted benzonitrile at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. It is also critical to include a control sample kept under normal conditions.
-
Acid Hydrolysis: Add 0.1 M hydrochloric acid (HCl) to an aliquot.
-
Base Hydrolysis: Add 0.1 M sodium hydroxide (NaOH) to another aliquot.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a third aliquot.
-
Thermal Degradation: Place an aliquot in an oven at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot to a light source, such as a photostability chamber, according to ICH Q1B guidelines.
-
-
Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[2]
-
Sample Quenching: At each time point, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to stop the reaction.
-
HPLC Analysis: Analyze all samples, including the control, using your HPLC method.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
The appearance of a new peak under a specific stress condition indicates the degradation pathway. For example, if a new peak appears only in the acid and base-stressed samples, your compound is likely susceptible to hydrolysis.
-
Utilize a photodiode array (PDA) detector to compare the UV spectra of the parent peak and the new peak(s) for initial characterization.
-
For definitive identification of the degradation product, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
-
Troubleshooting HPLC Analysis of Degradation Samples:
| Problem | Possible Cause | Solution |
| Ghost Peaks | Contamination from previous runs or impurities in the mobile phase. | Run blank injections of the mobile phase to identify the source. Ensure high-purity solvents and freshly prepared mobile phases.[3] |
| Peak Tailing or Fronting | Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH. | Reduce sample concentration. Adjust mobile phase pH to ensure the analyte is in a single ionic form. |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. | Use a column thermostat for consistent temperature. Ensure accurate mobile phase preparation and adequate column equilibration. |
| No Peaks Observed | The degradation product may not have a chromophore at the detection wavelength, or it may be volatile. | Use a universal detector like a mass spectrometer or a charged aerosol detector. For suspected volatile degradants, consider headspace gas chromatography (GC). |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of substituted benzonitriles.
FAQ 1: How do different substituents on the benzonitrile ring affect its susceptibility to hydrolysis?
The electronic nature of the substituents on the aromatic ring significantly influences the rate of hydrolysis of the nitrile group.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the benzene ring. In concentrated acidic conditions, this can enhance the rate of hydrolysis by making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water.[4]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the ring. In more dilute acid solutions, these groups can increase the rate of hydrolysis by facilitating the initial protonation of the nitrile nitrogen, which is often the rate-determining step.[4][5]
| Substituent Type | Effect on Hydrolysis Rate (Concentrated Acid) | Effect on Hydrolysis Rate (Dilute Acid) |
| Electron-Withdrawing (e.g., -NO₂) | Increase | Decrease |
| Electron-Donating (e.g., -OCH₃) | Decrease | Increase |
FAQ 2: What are the primary photodegradation pathways for substituted benzonitriles?
Photodegradation is a significant stability concern for many pharmaceuticals and is mandated for investigation by regulatory agencies like the ICH.[5][6] For substituted benzonitriles, photodegradation can proceed through several mechanisms:
-
Photo-hydrolysis: Absorption of light energy can accelerate the hydrolysis of the nitrile group to the corresponding amide and carboxylic acid, especially in aqueous solutions.
-
Ring Modifications: The aromatic ring itself can be susceptible to photochemical reactions, including oxidation, which can lead to the formation of phenolic compounds or ring-opening products. The specific pathway is highly dependent on the nature and position of the substituents.
-
Influence of pH: The pH of the solution can significantly affect the rate and products of photodegradation. For some aromatic compounds, acidic conditions can favor certain degradation pathways, while neutral or basic conditions may lead to different products.[7][8][9]
Experimental Workflow for Investigating Photodegradation
Caption: Workflow for investigating the photodegradation of substituted benzonitriles.
FAQ 3: What are the common thermal degradation products of substituted benzonitriles?
When heated to decomposition, benzonitriles can release toxic fumes, including hydrogen cyanide (HCN) and oxides of nitrogen.[3] The specific degradation products will depend on the substituents present and the temperature. For some complex structures like phthalonitriles, thermal degradation can lead to the release of gases such as CO₂, H₂O, NH₃, and aromatic fragments.[10]
Key Considerations for Thermal Stability:
-
Differential Scanning Calorimetry (DSC): This technique is useful for determining the melting point and decomposition temperature of your compound.
-
Thermogravimetric Analysis (TGA): TGA can provide information about the temperature at which your compound begins to lose mass, indicating decomposition.
-
Storage Conditions: Based on thermal stability data, appropriate storage conditions (e.g., refrigeration, protection from high temperatures) should be established to prevent degradation.
FAQ 4: How can excipients in a formulation affect the stability of a substituted benzonitrile active pharmaceutical ingredient (API)?
Excipients are generally considered inert, but they can interact with the API, leading to degradation.[11] For nitrile-containing compounds, potential interactions include:
-
Maillard Reaction: If the benzonitrile derivative also contains a primary or secondary amine, it can react with reducing sugars (e.g., lactose) in the formulation, leading to discoloration and degradation.[12]
-
Hydrolysis: Excipients that are hygroscopic can attract moisture, which can then facilitate the hydrolysis of the nitrile group.
-
pH Modification: Acidic or basic excipients can alter the micro-pH of the formulation, potentially accelerating pH-dependent degradation pathways.[13]
-
Impurities in Excipients: Trace amounts of reactive impurities in excipients, such as aldehydes or peroxides, can lead to the degradation of the API.
Investigating Drug-Excipient Compatibility
Caption: A systematic approach to screen for drug-excipient incompatibility.
Section 3: Metabolic Stability of Substituted Benzonitriles
FAQ 5: Are substituted benzonitriles generally stable to metabolism?
In many cases, the nitrile group itself is metabolically robust and can pass through the body unchanged. Metabolism, when it occurs, often happens at other sites on the molecule. However, there are exceptions:
-
Enzymatic Hydrolysis: Certain enzymes, such as nitrile hydratases and amidases found in microorganisms, can hydrolyze the nitrile group to the corresponding amide and carboxylic acid.
-
Oxidative Metabolism: The aromatic ring can undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
It is important to note that the metabolic fate of a substituted benzonitrile is highly dependent on its overall structure. In vitro metabolic stability assays using liver microsomes or hepatocytes are essential for determining the metabolic profile of a new chemical entity.
References
- Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry (JJC).
- Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 38-47.
- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- Burkholderia sp. strain BC1 metabolism of toxic benzonitrile and hydroxybenzonitrile isomers. (2024). PubMed.
- CAMEO Chemicals. BENZONITRILE.
- Fleming, B. I., & Asfour, H. M. (2010).
- Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(9), 2601-2615.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Li, J., & Chen, X. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(1), 1-18.
- Lhiaubet-Vallet, V., & Miranda, M. A. (2010). On the effect of pH in aromatic photonitration upon nitrate photolysis. Photochemical & Photobiological Sciences, 9(7), 967-972.
- Melo, S. R. O., et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology, 68(3), 221-238.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7505, Benzonitrile.
- Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
- Pharma Stability. (2024). Troubleshooting & Pitfalls.
- Pikal, M. J. (2002). Mechanisms of protein stabilization during freeze-drying and storage: the relative importance of thermodynamic stabilization and glassy state relaxation dynamics. Pharmaceutical research, 19(9), 1215-1225.
- Powell, M. F. (1999). Excipient compatibility. Encyclopedia of pharmaceutical technology, 1, 235-251.
- Qiu, F., & Scrivens, G. (2018). Forced Degradation for Pharmaceutical Development. CRC Press.
- Rabel, S. R., & Mauer, L. J. (2019). The influence of pH on the photocatalytic degradation of various pollutants. Journal of Photochemistry and Photobiology A: Chemistry, 371, 1-10.
- Sarto, C., et al. (2020). Pharmaceutical compounds photolysis: pH influence. Journal of Environmental Chemical Engineering, 8(5), 104192.
- SGS.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- Smith, G. (2014). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
- Stilbene Photodegrad
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1489.
- Wypych, G. (2012). Handbook of Polymers. Elsevier.
- Yu, L. X. (2001). Pharmaceutical quality by design: product and process development, understanding, and control. Pharmaceutical research, 18(10), 1375-1383.
- Zhang, Y., & Li, S. (2018). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Polymers, 10(11), 1234.
- Zhou, D., & Zhang, G. G. (2014). Drug-excipient compatibility studies in solid dosage forms. Pharmaceutical research, 31(10), 2539-2557.
- Zhou, L., et al. (2019). Thermal decomposition of benzonitrile.
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- 2. researchgate.net [researchgate.net]
- 3. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the effect of pH in aromatic photonitration upon nitrate photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmaceutical compounds photolysis: pH influence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. colorcon.com [colorcon.com]
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- 12. drhothas.com [drhothas.com]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing impurities from crude 4-Chloro-3-ethoxy-2-fluorobenzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with crude 4-Chloro-3-ethoxy-2-fluorobenzonitrile (CAS: 1373920-89-8). It addresses common challenges encountered during its purification, offering troubleshooting advice and detailed protocols to achieve high purity standards essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of crude 4-Chloro-3-ethoxy-2-fluorobenzonitrile after synthesis?
A1: The purity of crude 4-Chloro-3-ethoxy-2-fluorobenzonitrile can vary significantly based on the synthetic route and work-up procedure. It is common to see purities ranging from 85% to 95% by GC or HPLC analysis. The primary impurities often consist of unreacted starting materials, positional isomers, and residual solvents. A supplier's certificate of analysis for a commercial product, for instance, may indicate a purity of 97% or higher after purification.[1]
Q2: What are the most common impurities I should expect in my crude product?
A2: Understanding the synthesis of your compound can offer insights into the potential impurity profile.[2] Based on common synthetic routes for substituted benzonitriles, you should be aware of the following potential impurities:
-
Unreacted Starting Materials: Precursors to the final molecule, such as a non-ethoxylated or a dichlorinated benzonitrile derivative.
-
Positional Isomers: Compounds with the same molecular formula but a different arrangement of the chloro, ethoxy, and fluoro groups on the benzene ring. These can be particularly challenging to separate.
-
Hydrolysis Products: The nitrile group (-CN) can be sensitive to acidic or basic conditions, potentially hydrolyzing to the corresponding amide (-CONH₂) or carboxylic acid (-COOH).
-
Residual Solvents: Solvents used in the reaction or extraction steps (e.g., toluene, DMF, ethyl acetate) may be present.
-
Inorganic Salts: If reagents like cuprous cyanide are used, residual copper salts may contaminate the crude product.[3]
Q3: My crude product is a dark oil, but the pure compound is a solid. What does this indicate?
A3: Pure 4-Chloro-3-ethoxy-2-fluorobenzonitrile is a solid.[1] An oily or dark-colored crude product typically indicates the presence of significant impurities, such as residual solvents, polymeric byproducts, or colored starting materials.[4] These impurities can depress the melting point and inhibit crystallization. A purification step is necessary to isolate the solid product.
Q4: Which analytical techniques are recommended for assessing the purity of 4-Chloro-3-ethoxy-2-fluorobenzonitrile?
A4: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying organic impurities, including isomers and hydrolysis products.[5]
-
Gas Chromatography (GC): Useful for analyzing volatile impurities, such as residual solvents, and for assessing the purity of the main component. A commercial supplier specifies GC for purity analysis (>98.0%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any structural isomers or major impurities.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities when coupled with a chromatographic technique (e.g., LC-MS/MS).[5]
Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification of 4-Chloro-3-ethoxy-2-fluorobenzonitrile.
Issue 1: Failure to Crystallize During Recrystallization
Q: I have dissolved my crude product in a hot solvent, but it oils out upon cooling instead of forming crystals. What should I do?
A: Oiling out is a common problem when the crude material is highly impure or when an inappropriate solvent system is used.
-
Causality: The high concentration of impurities lowers the melting point of the mixture below the temperature of the solution, causing the product to separate as a liquid (oil) rather than a solid (crystals). Also, if the solvent is too good at dissolving the compound, the solution may become supersaturated to the point where the product separates as an oil.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the flask to cool very slowly. Rapid cooling encourages oiling out. Insulating the flask can help.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the above steps fail, the solvent system is likely unsuitable. If you are using a single solvent, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly. Common solvent systems for compounds of this nature include hexane/ethyl acetate or ethanol/water.[6]
-
Issue 2: Poor Separation in Column Chromatography
Q: I am running a silica gel column, but my desired product is co-eluting with an impurity. How can I improve the separation?
A: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen mobile phase to resolve them effectively on the stationary phase.
-
Causality: The separation in column chromatography depends on the differential partitioning of compounds between the stationary phase (e.g., polar silica gel) and the mobile phase (a less polar solvent system).[7] If the affinities of two compounds for the stationary and mobile phases are too similar, they will travel down the column at nearly the same rate.
-
Troubleshooting Steps:
-
Decrease the Polarity of the Mobile Phase: A less polar mobile phase will cause all compounds to move more slowly down the column, which can increase the resolution between compounds with small differences in polarity. For example, if you are using a 20:80 mixture of ethyl acetate:hexane, try a 10:90 or 5:95 mixture.
-
Use a Different Solvent System: Sometimes, changing the solvents in the mobile phase can alter the selectivity of the separation. For instance, replacing ethyl acetate with dichloromethane or acetone can change the interactions with the silica gel and the compounds, potentially improving separation.
-
Optimize Column Parameters:
-
Use a longer column: This increases the surface area for interaction and can improve separation.
-
Use a finer mesh silica gel: This provides a larger surface area but will result in a slower flow rate.
-
Ensure proper packing: Voids or cracks in the silica gel bed will lead to poor separation.[7]
-
-
Consider a Different Stationary Phase: If separation on silica gel is not possible, consider using a different stationary phase. For fluorinated compounds, stationary phases with fluorinated ligands can sometimes offer different selectivity compared to standard C18 or silica phases.[5]
-
Purification Strategy Workflow
The following diagram illustrates a logical workflow for selecting a purification method for crude 4-Chloro-3-ethoxy-2-fluorobenzonitrile.
Caption: Decision workflow for purification method selection.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for crude 4-Chloro-3-ethoxy-2-fluorobenzonitrile that is at least 90% pure and solid or semi-solid.
1. Solvent Selection:
-
Perform small-scale solubility tests with various solvents to find a suitable system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Good starting points are ethanol, isopropanol, or a binary mixture like ethyl acetate/hexane.
| Solvent System | Suitability |
| Ethanol | A good general-purpose polar solvent. Dissolve in hot ethanol and allow to cool. |
| Isopropanol | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate/Hexane | A common binary system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes slightly cloudy. Clarify with a few drops of hot ethyl acetate and then cool. |
| Toluene | Can be effective for aromatic compounds, but its high boiling point can sometimes make it difficult to remove completely. |
2. Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, enough to create a slurry.
-
Heat the flask on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves.
-
If using a binary solvent system, dissolve the solid in a minimal amount of the "good" solvent, then add the "poor" solvent until turbidity persists. Re-heat to get a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This method is effective for removing impurities with different polarities from the target compound.
1. Preparation:
-
Select the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system should give the desired product a retention factor (Rf) of approximately 0.3-0.4. A good starting point for 4-Chloro-3-ethoxy-2-fluorobenzonitrile is a mixture of ethyl acetate and hexane.
-
Prepare the Column: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
2. Procedure:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Add a layer of sand on top of the sample to prevent disturbance of the silica bed when adding the eluent.
-
Fill the column with the mobile phase and apply pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Chloro-3-ethoxy-2-fluorobenzonitrile.
Troubleshooting Workflow Diagram
Caption: Troubleshooting common purification issues.
References
-
The Chemistry of 4-Amino-2-chloro-3-fluorobenzonitrile: Synthesis and Applications. (2026, January 25). Retrieved from [Link]
- CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents.
- US5466859A - Process for preparing fluorobenzonitriles - Google Patents.
- CN110423207B - Synthesis method of o-chlorobenzonitrile - Google Patents.
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents.
-
4-Chloro-3-fluorobenzonitrile | C7H3ClFN | CID 2736539 - PubChem. Retrieved from [Link]
-
Process for the preparation of 4-chloro-2-nitrobenzonitrile - European Patent Office - EP 0110559 A1. Retrieved from [Link]
-
Analytical Methods - RSC Publishing. Retrieved from [Link]
-
Column Chromatography - YouTube. (2022, February 12). Retrieved from [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. (2023, December 14). Retrieved from [Link]
-
Sourcing 4-Chloro-3-fluorobenzonitrile: A Guide for Chemical Procurement. (2026, January 24). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]
Sources
- 1. 4-Chloro-3-ethoxy-2-fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-3-ethoxy-2-fluorobenzonitrile | 1373920-89-8 | Benchchem [benchchem.com]
- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Phase Transfer Catalysis for Enhanced Fluorobenzonitrile Synthesis
Welcome to the technical support center for the synthesis of fluorobenzonitriles utilizing phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this powerful catalytic method. Here, we combine established chemical principles with practical, field-tested insights to ensure your success in the laboratory.
I. Foundational Concepts: Why Phase Transfer Catalysis?
The synthesis of fluorobenzonitriles, key intermediates in pharmaceuticals and agrochemicals, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction.[1][2] Traditionally, this transformation of a chlorobenzonitrile precursor with an alkali metal fluoride like potassium fluoride (KF) has been challenging.[3] These challenges include the need for high reaction temperatures (often exceeding 200-250°C), long reaction times, and the use of high-boiling, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or sulfolane.[3][4]
Phase transfer catalysis emerges as a transformative solution to these obstacles. By facilitating the transfer of the fluoride anion from a solid or aqueous phase into the organic phase where the chlorobenzonitrile substrate resides, PTC significantly enhances the reaction rate and allows for milder conditions.[5] The core principle involves a phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, which forms a lipophilic ion pair with the fluoride anion.[4] This "naked" fluoride in the organic phase is a much more potent nucleophile, accelerating the desired SNAr reaction.[6]
The advantages of employing PTC in fluorobenzonitrile synthesis are numerous and include:
-
Increased Reaction Rates and Yields: Overcoming the insolubility of the fluoride salt in the organic phase leads to a dramatic increase in reaction velocity.
-
Milder Reaction Conditions: The enhanced reactivity of the fluoride ion often allows for lower reaction temperatures, which in turn can reduce the formation of side products.[4]
-
Solvent Flexibility: PTC can reduce or even eliminate the need for harsh, high-boiling polar aprotic solvents, opening the door to greener alternatives or even solvent-free conditions.[4]
-
Simplified Workup: The use of less solvent and potentially biphasic systems can simplify product isolation and purification.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical application of phase transfer catalysis in fluorobenzonitrile synthesis.
Q1: How do I select the appropriate phase transfer catalyst for my reaction?
A1: The choice of a phase transfer catalyst is critical and depends on the specific reaction conditions and the nature of the reactants. For the fluorination of chlorobenzonitriles, quaternary ammonium salts are most commonly employed. Key factors to consider include:
-
Lipophilicity (Organic Solubility): The catalyst must be sufficiently soluble in the organic phase to transport the fluoride anion. This is largely determined by the length of the alkyl chains on the cation. Catalysts with longer alkyl chains (e.g., tetrahexyl- or trioctylmethylammonium salts) partition more effectively into the organic phase.[6] In contrast, salts with short alkyl chains, such as tetramethylammonium, are less effective as they remain predominantly in the aqueous or solid phase.[6]
-
Cation Structure and Anion Reactivity: The structure of the cation influences the reactivity of the paired anion. Very bulky catalysts can create a "looser" ion pair, resulting in a more "naked" and highly reactive fluoride anion.[6] This can be beneficial for intrinsically slow reactions. Conversely, more "open-faced" catalysts, like cetyltrimethylammonium bromide, can increase the rate of anion exchange at the interface.[6]
-
Thermal Stability: Given that many fluorination reactions still require elevated temperatures, the thermal stability of the catalyst is paramount. Quaternary ammonium chlorides and bromides generally exhibit good stability up to around 180°C, while iodides are often more stable at higher temperatures.[7] It is crucial to select a catalyst that will not decompose under your reaction conditions, as this can lead to yield loss and the formation of impurities.
Q2: What is the impact of water in the reaction mixture?
A2: The role of water is nuanced and can be both detrimental and, in some cases, tolerable to a certain extent.
-
Detrimental Effects: The fluoride anion is a strong hydrogen bond acceptor. The presence of water can lead to the hydration of the fluoride ion, significantly reducing its nucleophilicity and thereby slowing down the SNAr reaction.[8] For this reason, many PTC fluorination protocols emphasize the use of anhydrous conditions, often involving the azeotropic removal of water before the reaction.[8][9]
-
Tolerable Levels: Interestingly, some industrial processes have been developed to be more tolerant of small amounts of water. For instance, it has been reported that alkali metal fluorides with a water content of up to 3% can be used successfully in certain PTC systems for fluorobenzonitrile synthesis.[4] This highlights that the specific catalyst and reaction conditions can modulate the sensitivity to water.
Recommendation: For initial experiments and to maximize reactivity, it is advisable to use anhydrous reagents and solvents. If process optimization requires the use of technical grade reagents, the impact of water content should be carefully evaluated.
Q3: Can I perform the reaction without a solvent?
A3: Yes, one of the significant advantages of phase transfer catalysis is the potential for solvent-free reactions.[4] In such cases, the molten chlorobenzonitrile substrate can act as the organic phase. This approach offers considerable green chemistry benefits, including reduced solvent waste and simplified product isolation. However, challenges such as poor stirrability due to the high salt content of the reaction mixture can arise.[4] The choice of a highly efficient and thermally stable catalyst is crucial for the success of solvent-free reactions.
Q4: Which alkali metal fluoride should I use?
A4: The choice of alkali metal fluoride impacts the reaction due to differences in lattice energy and solubility.
-
Potassium Fluoride (KF): This is the most commonly used fluoride source due to its relatively low cost and good reactivity in PTC systems.[3]
-
Cesium Fluoride (CsF): CsF is more soluble in organic solvents and generally more reactive than KF. However, its higher cost is a significant drawback for large-scale synthesis.[1]
-
Spray-Dried KF: To enhance reactivity, using spray-dried potassium fluoride is often recommended. This form has a higher surface area, which facilitates the initial anion exchange with the phase transfer catalyst.
For most applications, spray-dried potassium fluoride offers the best balance of reactivity and cost-effectiveness.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of fluorobenzonitriles using phase transfer catalysis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion | 1. Inefficient Phase Transfer: The catalyst may not be effectively transporting the fluoride anion into the organic phase. 2. Low Reactivity of Fluoride: The fluoride anion may be deactivated by hydration. 3. Insufficient Temperature: The activation energy for the SNAr reaction may not be met. 4. Catalyst Poisoning: Certain species can irreversibly bind to the catalyst, inhibiting its function. | 1. Catalyst Selection: Ensure the catalyst is sufficiently lipophilic. Consider switching to a catalyst with longer alkyl chains (e.g., from tetrabutylammonium to tetrahexylammonium). 2. Anhydrous Conditions: Dry the potassium fluoride and solvent before use. Azeotropic distillation with toluene is a common method to remove residual water.[9] 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential side reactions. 4. Reagent Purity: Ensure the purity of the starting chlorobenzonitrile. Certain impurities could act as catalyst poisons. |
| Formation of Side Products (e.g., Hydroxybenzonitrile) | 1. Presence of Water/Hydroxide: Residual water can lead to the formation of hydroxide ions, which can compete with fluoride as a nucleophile, resulting in the corresponding hydroxybenzonitrile. 2. High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition of the product or starting material. | 1. Strict Anhydrous Conditions: As with low conversion, ensure all reagents and the reaction setup are scrupulously dry. 2. Temperature Control: Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize side product formation. Stepwise temperature programming can sometimes be beneficial. |
| Catalyst Decomposition | 1. Thermal Instability: The reaction temperature may exceed the thermal stability limit of the catalyst. 2. Reaction with Strong Bases: In some PTC systems, strong bases can lead to Hofmann elimination of the quaternary ammonium catalyst. | 1. Select a More Stable Catalyst: If high temperatures are necessary, consider using a more thermally robust catalyst, such as a phosphonium salt or a quaternary ammonium salt with no β-hydrogens.[7] 2. Check Thermal Stability Data: Consult the literature or manufacturer's data for the decomposition temperature of your chosen catalyst.[7][10] |
| Poor Stirrability of the Reaction Mixture | 1. High Solids Content: In solvent-free or highly concentrated reactions, the solid alkali metal salts can make the mixture difficult to stir.[4] | 1. Mechanical Agitation: Use a robust overhead stirrer instead of a magnetic stir bar. 2. Add a Small Amount of High-Boiling Solvent: Introducing a small amount of a solvent like sulfolane or diphenyl ether can improve fluidity without significantly diluting the reaction.[3] |
IV. Experimental Protocols & Methodologies
Protocol 1: Synthesis of 4-Fluorobenzonitrile using Tetrabutylammonium Bromide as a Phase Transfer Catalyst
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
4-Chlorobenzonitrile
-
Spray-dried Potassium Fluoride (KF)
-
Tetrabutylammonium Bromide (TBAB)
-
Sulfolane (anhydrous)
-
Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Drying of Reagents: In a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-chlorobenzonitrile and toluene. Heat to reflux to azeotropically remove any residual water. Cool the mixture to room temperature under an inert atmosphere.
-
Reaction Setup: To the dried 4-chlorobenzonitrile, add spray-dried potassium fluoride (1.5 equivalents), tetrabutylammonium bromide (0.1 equivalents), and anhydrous sulfolane.
-
Reaction: Heat the mixture to 180-220°C with vigorous mechanical stirring under a slow stream of nitrogen.[3]
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4][11] The disappearance of the 4-chlorobenzonitrile peak and the appearance of the 4-fluorobenzonitrile peak will indicate reaction progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter to remove the inorganic salts (KF and KCl).
-
Purification: Wash the organic phase with water to remove the sulfolane and any remaining catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.
Analytical Method: Reaction Monitoring by GC
-
Column: A standard non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like dichloromethane or toluene and inject.
V. Visualizing the Mechanism and Workflow
The Phase Transfer Catalysis Cycle
The following diagram illustrates the catalytic cycle for the fluorination of an aryl chloride (Ar-Cl) using a quaternary ammonium salt (Q+X-) as the phase transfer catalyst.
Caption: The catalytic cycle of phase transfer catalysis in fluorobenzonitrile synthesis.
Workflow for Troubleshooting Low Yield
This decision tree provides a logical workflow for diagnosing and resolving issues of low yield in your synthesis.
Caption: A logical workflow for troubleshooting low yield in fluorobenzonitrile synthesis.
VI. References
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Shen, Z., et al. (2003). Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro. CN1443755A. Google Patents. Retrieved from
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(2016). Fluorobenzonitrile compound preparation method. CN105523962A. Google Patents. Retrieved from
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Hardy, A., & Tagle, D. L. (1980). Production of halogenated benzonitriles. US4209457A. Google Patents. Retrieved from
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(2023). Green Analytical Methods For The Determination Of Perfluorocarboxylic Acids (pfcas) And Fluorotelomer Alcohols (ftohs) In Water. ScholarWorks@UTEP. Retrieved from [Link]
-
Papenfuhs, T., Pfirrmann, R., & Schach, T. (1995). Process for preparing fluorobenzonitriles. US5466859A. Google Patents. Retrieved from
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Kuhnast, B., & Dolle, F. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Ingleson, M. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. Retrieved from [Link]
-
DiMagno, S. G., & Sun, H. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. SNAr Solvents and Reagents. WordPress. Retrieved from [Link]
-
Zhuravlev, F. M., et al. (2010). Thermal stability of quaternary ammonium hexafluorophosphates and halides. ResearchGate. Retrieved from [Link]
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(2013). 4-Fluorobenzonitrile. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2020). Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts. Organic Chemistry Frontiers. Retrieved from [Link]
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Kvíčala, J., et al. (2017). Synthesis, Characterization, and Reactivity of Thermally Stable Anhydrous Quaternary Ammonium Fluorides. PubMed. Retrieved from [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. Nuclophilic Fluorination by F-. WordPress. Retrieved from [Link]
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Austin Publishing Group. (2015). Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. Retrieved from [Link]
-
Kvíčala, J., et al. (2018). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Schindler, C. S., et al. (2024). Initial optimization of 4-chlorobenzonitrile 1 a methoxycarbonyla- tion under continuous-flow conditions. ResearchGate. Retrieved from [Link]
-
(2022). Thermal Stability and Flammability of Several Quaternary Ammonium Ionic Liquids. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. Retrieved from [Link]
-
List, B., et al. (2018). Hydrogen-Bonding Phase-Transfer Catalyst Enabled Asymmetric Fluorination. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Biological Activity of Benzonitrile Isomers and Analogs
Introduction: The Benzonitrile Scaffold - A Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, the benzonitrile scaffold, a simple aromatic ring bearing a cyano (-C≡N) group, represents a cornerstone for the development of a vast array of therapeutic agents.[1][2] The nitrile group, with its unique electronic properties and ability to participate in various non-covalent interactions, serves as a critical pharmacophore in many biologically active molecules.[3] The reactivity and biological profile of the benzonitrile core can be finely modulated by the introduction of various substituents on the phenyl ring or by altering the core structure itself, such as transitioning to its heterocyclic isomers, the cyanopyridines.[1]
This guide provides a comparative analysis of the biological activities of benzonitrile isomers and key analogs. We will delve into their differential effects on cancer cell proliferation, specific enzyme inhibition, and antimicrobial efficacy. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the therapeutic potential of this versatile chemical class.
The Isomeric Landscape: A Comparative Look at 2-, 3-, and 4-Cyanopyridines
The simple substitution of a carbon atom in the benzene ring with a nitrogen atom gives rise to the three isomers of cyanopyridine: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine.[4] This seemingly minor structural change significantly alters the electron distribution and steric profile of the molecule, leading to distinct biological activities.
-
2-Cyanopyridine (Picolinonitrile): This isomer is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] It serves as a precursor for compounds like rimiterol hydrobromide, a bronchodilator.[4] Certain derivatives of 2-cyanopyridine with electron-withdrawing groups have been shown to react efficiently with N-terminal cysteine residues in peptides under mild, aqueous conditions, demonstrating their potential in bioconjugation chemistry.[5]
-
3-Cyanopyridine (Nicotinonitrile): This isomer is a vital building block for a range of bioactive molecules. It is notably used in the production of the anti-tuberculosis drug Isoniazid.[4] Derivatives of 3-cyanopyridine are recognized for their significant cytotoxic effects against cancer cells, often through the inhibition of enzymes like Pim-1 kinase.[6] Furthermore, the 2-amino-3-cyanopyridine scaffold is particularly noteworthy for its diverse biological activities, including antiviral, antibacterial, and fungicidal properties.[7]
-
4-Cyanopyridine (Isonicotinonitrile): Like its isomers, 4-cyanopyridine is a versatile intermediate in chemical synthesis.[4][8] It plays a role in the creation of various medicinal and agricultural compounds.[4]
The varied applications of these isomers underscore the profound impact that the position of the nitrogen atom and cyano group has on the molecule's reactivity and biological utility.
Comparative Biological Activity: A Data-Driven Analysis
The true potential of benzonitrile and its analogs is revealed through the direct comparison of their biological activities across different therapeutic areas.
Anticancer and Cytotoxic Activity
The benzonitrile and cyanopyridine moieties are prevalent in a multitude of compounds designed as anticancer agents.[9][10] Their mechanism of action often involves the inhibition of critical enzymes in cancer cell signaling pathways.
Mechanism Spotlight: Pim-1 Kinase and Aromatase Inhibition
-
Pim-1 Kinase: 3-Cyanopyridine-based compounds have been identified as potent inhibitors of Pim-1 kinase, an enzyme overexpressed in various cancers that promotes cell survival and proliferation.[6] Certain novel 3-cyanopyridine derivatives have demonstrated remarkable inhibitory activity, with IC50 values in the sub-micromolar range, exceeding the potency of reference inhibitors.[6]
-
Aromatase: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer.[11] Benzonitrile and 2-phenylacetonitrile moieties are crucial components in non-steroidal aromatase inhibitors like letrozole and anastrozole. The nitrogen atoms in the associated triazole ring interact with the heme iron of the enzyme, while the benzonitrile portion contributes to the binding affinity.[11]
Data Summary: In Vitro Anticancer Activity
| Compound Class / Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 3-Cyanopyridine Derivative 4d | - | Pim-1 Kinase IC50 | 0.46 ± 0.02 | [6] |
| 3-Cyanopyridine Derivative 5c | Liver (HEPG2) | IC50 | 1.46 | [12] |
| 3-Cyanopyridine Derivative 5d | Liver (HEPG2) | IC50 | 7.08 | [12] |
| Triazole Derivative 5c | Breast (MCF-7) | IC50 | <3.142 | [11] |
| Triazole Derivative 5c | - | Aromatase IC50 | <0.064 | [11] |
Enzyme Inhibition: Targeting MAO and Cytochrome P450
Beyond cancer-related enzymes, benzonitrile derivatives are effective inhibitors of other critical enzyme systems.
-
Monoamine Oxidase (MAO): MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurological disorders like Parkinson's disease and depression.[13][14] Benzonitrile and related phthalonitrile derivatives have been identified as potent, reversible, and competitive inhibitors of both MAO-A and MAO-B.[14][15] The nitrile functionality appears to play a significant role in the inhibitory potency.[14] For instance, certain 2,1-benzisoxazole derivatives featuring a p-benzonitrile substitution are potent MAO-B inhibitors, with the nitrile group potentially forming hydrogen bonds within the enzyme's substrate cavity.[16]
-
Cytochrome P450 (CYP): The CYP enzyme superfamily is central to drug metabolism.[17] Inhibition of specific CYP isozymes can lead to significant drug-drug interactions.[18] Coumarin derivatives, which are widely used as probes for CYP activity, can be modified to become mechanism-based inactivators of these enzymes.[19][20] Understanding how benzonitrile analogs interact with CYP enzymes is crucial for predicting their metabolic stability and potential for adverse drug interactions.
Data Summary: Monoamine Oxidase (MAO) Inhibition
| Compound Class / Derivative | Target | Activity Metric | Value (µM) | Reference |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | IC50 | 0.014 | [15] |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | IC50 | 0.017 | [15] |
| Acylhydrazone Derivative ACH10 | MAO-B | IC50 | 0.14 | [21] |
| Acylhydrazone Derivative ACH10 | MAO-B | Ki | 0.097 | [21] |
Antimicrobial Activity
Derivatives of benzonitrile and cyanopyridine have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[7][22][23]
The introduction of a benzonitrile moiety, particularly in combination with other heterocyclic systems like benzothiazole, can yield compounds with significant antimicrobial properties.[24] For example, a benzothiazole-benzonitrile chromophore has shown promising activity against various bacterial and fungal strains.[24] Similarly, synthetic benzonitrile derivatives have been developed that exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[25] One study found a nitrophenyl-diazenyl-benzonitrile derivative to be particularly effective, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against the fungus Botrytis fabae.[25]
Data Summary: Antimicrobial Activity
| Compound Class / Derivative | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | MIC | 6.25 | [25] |
| Pyrimidine Derivative 5 | Escherichia coli | MIC | 1.0 | [26] |
| Pyrimidine Derivative 5 | Pseudomonas aeruginosa | MIC | 1.0 | [26] |
| Amoxicillin (Reference) | E. coli / P. aeruginosa | MIC | 1.0 - 1.5 | [26] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated protocols are essential. Below are detailed methodologies for key assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HEPG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM).[9] Remove the old media from the wells and add 100 µL of fresh media containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A or MAO-B activity.
Causality: This assay uses a non-fluorescent substrate that is oxidized by MAO to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity, and a reduction in this rate indicates inhibition.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4). Prepare stock solutions of recombinant human MAO-A or MAO-B, the substrate (e.g., p-tyramine), HRP, the fluorescent probe, and the test compounds.
-
Inhibitor Pre-incubation: In a black 96-well microplate, add 20 µL of the test compound at various concentrations. Add 20 µL of the MAO-A or MAO-B enzyme solution. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing the substrate, HRP, and the fluorescent probe in the reaction buffer. Add 60 µL of this mixture to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time plot) for each concentration. Calculate the percentage of inhibition relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Caption: Principle and workflow of the fluorometric MAO inhibition assay.
Conclusion and Future Outlook
The comparative analysis of benzonitrile isomers and analogs reveals a rich and diverse landscape of biological activity. The position of the cyano group and the nature of other substituents are critical determinants of a compound's therapeutic potential, dictating its efficacy and selectivity towards specific biological targets. 3-Cyanopyridine derivatives show particular promise as anticancer agents through mechanisms like Pim-1 kinase inhibition, while the broader benzonitrile class provides a fertile ground for developing potent MAO inhibitors for neurological diseases. Furthermore, their demonstrated antimicrobial effects suggest applications in combating infectious diseases.
Future research should focus on leveraging these structure-activity relationship insights to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of this versatile scaffold is poised to yield novel and effective therapeutic agents for a wide range of human diseases.
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Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Publishing. (n.d.). Retrieved January 27, 2026, from [Link]
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The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed. (2022, December 1). Retrieved January 27, 2026, from [Link]
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Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (n.d.). Retrieved January 27, 2026, from [Link]
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Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Structure of cyanopyridine. Different biological activities displayed... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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(PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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The chemical structure of some biologically important benzonitrile derivatives. (n.d.). Retrieved January 27, 2026, from [Link]
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Full article: Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - Taylor & Francis. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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Isomeric distributions and relative reactivities in the uncatalyzed chlorination of benzonitrile, nitrobenzene, and benzotrifluoride. Directive effects of electron-withdrawing substituents as a function of reagent and solvent | Journal of the American Chemical Society. (n.d.). Retrieved January 27, 2026, from [Link]
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Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones | ACS Omega. (n.d.). Retrieved January 27, 2026, from [Link]
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Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives 7-Coumarin Propargyl Ether and 7-(4-Trifluoromethyl)coumarin Propargyl Ether - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - NIH. (2024, June 22). Retrieved January 27, 2026, from [Link]
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SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. (2025, January 12). Retrieved January 27, 2026, from [Link]
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A Spectroscopic Guide to the Structural Confirmation of 4-Chloro-3-ethoxy-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-3-ethoxy-2-fluorobenzonitrile, a substituted benzonitrile with potential applications as a key intermediate in organic synthesis. Recognizing the critical need for reliable analytical methodologies, we present a comparative analysis with structurally related compounds to offer a comprehensive framework for its characterization. This document is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of complex organic molecules.
Introduction to 4-Chloro-3-ethoxy-2-fluorobenzonitrile
4-Chloro-3-ethoxy-2-fluorobenzonitrile possesses a unique substitution pattern on the benzene ring, featuring a combination of electron-withdrawing (chloro, fluoro, and nitrile) and electron-donating (ethoxy) groups. This electronic arrangement makes it a versatile building block for the synthesis of more complex molecules. Accurate structural elucidation is the foundation of its utility, ensuring the desired regiochemistry for subsequent chemical transformations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
Spectroscopic Data for 4-Chloro-3-ethoxy-2-fluorobenzonitrile (Predicted)
Predicted Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group, specifically a triplet for the methyl protons (CH₃) around δ 1.3–1.5 ppm and a quartet for the methylene protons (OCH₂) between δ 3.8–4.2 ppm. The aromatic region will display signals for the two aromatic protons, with their chemical shifts and splitting patterns influenced by the surrounding substituents and showing coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum should reveal a signal for the nitrile carbon in the range of δ 115–120 ppm. The aromatic carbons will exhibit distinct chemical shifts due to the influence of the electron-withdrawing chloro and fluoro groups and the electron-donating ethoxy group.
-
IR Spectroscopy: The infrared spectrum is predicted to show a strong absorption band for the nitrile (C≡N) stretch at approximately 2240 cm⁻¹. Other key absorbances include the C-F stretch (1100–1200 cm⁻¹) and the C-O stretch of the ethoxy group (around 1250 cm⁻¹)[1].
Comparative Spectroscopic Analysis
To build confidence in the predicted data and provide a practical guide for spectral interpretation, we will compare the expected features of 4-Chloro-3-ethoxy-2-fluorobenzonitrile with the experimental data of structurally related, commercially available benzonitriles.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features | Key IR Features (cm⁻¹) |
| 4-Chloro-3-ethoxy-2-fluorobenzonitrile (Predicted) | Ethoxy: ~1.4 ppm (t, 3H), ~4.0 ppm (q, 2H); Aromatic protons with F-coupling. | Nitrile: ~115-120 ppm. | C≡N: ~2240; C-F: ~1100-1200; C-O: ~1250. |
| 4-Fluorobenzonitrile | Aromatic protons show coupling to fluorine. For example, in CDCl₃, signals appear at δ 7.68 and δ 7.19 with J(H,F) couplings of 5.1 Hz and 8.2 Hz respectively[1]. | Aromatic carbons show C-F coupling. | C≡N: ~2230. |
| 4-Chlorobenzonitrile | Two doublets in the aromatic region. | Signals for four distinct aromatic carbons. | C≡N: ~2230. |
| 4-Chloro-3-fluorobenzonitrile | Complex splitting pattern in the aromatic region due to H-H and H-F couplings. | Six distinct aromatic carbon signals. | C≡N: ~2235. |
| 4-Fluoro-3-methoxybenzonitrile | Aromatic protons show coupling to fluorine; methoxy singlet around 3.9 ppm. | Aromatic carbons show C-F coupling. | C≡N: ~2230. |
This comparative table highlights how the introduction of different substituents influences the chemical shifts and coupling patterns in the NMR spectra and the vibrational frequencies in the IR spectrum. The presence of the ethoxy group in the target molecule is a key differentiator, which will be clearly observable in the ¹H NMR spectrum.
Visualizing the Structure and Key Data
To further aid in the understanding of the molecular structure and its expected spectroscopic characteristics, the following diagrams are provided.
Caption: Molecular structure of 4-Chloro-3-ethoxy-2-fluorobenzonitrile.
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A Comparative Analysis of Fluorinated versus Non-Fluorinated Benzonitriles: A Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to achieving desired physicochemical and biological properties. Benzonitrile, a simple aromatic scaffold, serves as a versatile building block. The introduction of fluorine, the most electronegative element, onto this scaffold dramatically alters its characteristics, offering a powerful tool for molecular design. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated benzonitriles, offering insights into their synthesis, physicochemical properties, reactivity, and metabolic stability, supported by experimental data and detailed protocols.
The Fluorine Factor: Unveiling the Physicochemical Impact
The substitution of hydrogen with fluorine on a benzonitrile ring induces significant changes in its electronic and physical properties. These alterations are fundamental to the diverse applications of fluorinated benzonitriles in drug discovery and materials science.
Electronic Effects: A Tale of Induction and Resonance
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring.[1] This effect is particularly pronounced at the ortho and para positions. Concurrently, fluorine exhibits a weak π-donating resonance effect (+R). In the context of benzonitriles, the interplay of these effects modulates the reactivity of both the aromatic ring and the nitrile group.
The nitrile group itself is strongly electron-withdrawing through both inductive and resonance effects, further depleting the electron density of the aromatic ring.[2] This inherent electronic nature of benzonitrile makes the introduction of fluorine a strategic choice to fine-tune the molecule's overall electronic profile. For instance, monofluorination of a benzene ring has been shown to have minimal influence on the highest occupied molecular orbital (HOMO) energy, while polyfluorination can significantly lower it, thereby suppressing oxidative metabolism.[2]
Lipophilicity: A Key Determinant of Bioavailability
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is complex and context-dependent. While it is a common misconception that fluorination always increases lipophilicity, the reality is more nuanced. The introduction of a single fluorine atom can sometimes decrease lipophilicity.
Table 1: Comparison of Physicochemical Properties of Benzonitrile and 4-Fluorobenzonitrile
| Property | Benzonitrile | 4-Fluorobenzonitrile | Source(s) |
| Molecular Formula | C₇H₅N | C₇H₄FN | [3][4] |
| Molecular Weight ( g/mol ) | 103.12 | 121.11 | [3][4] |
| Melting Point (°C) | -13 | 32-34 | [4][5] |
| Boiling Point (°C) | 188-191 | 188 | [4][5] |
| Density (g/mL at 20°C) | 1.0 | 1.15 | [4][5] |
| logP (experimental) | 1.56 | 1.63 | [6] |
As shown in Table 1, the experimental logP value of 4-fluorobenzonitrile is slightly higher than that of benzonitrile, indicating a modest increase in lipophilicity in this specific case.
Synthesis Strategies: Crafting the Benzonitrile Core
The synthesis of both fluorinated and non-fluorinated benzonitriles can be achieved through several established methods. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.
The Sandmeyer Reaction: A Classic Route from Anilines
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting anilines into benzonitriles via a diazonium salt intermediate. This two-step process is applicable to both fluorinated and non-fluorinated anilines.
Experimental Protocol: Synthesis of Benzonitrile from Aniline via Sandmeyer Reaction
-
Step 1: Diazotization of Aniline.
-
Dissolve aniline (20.5 g, 0.22 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).
-
Cool the resulting aniline hydrochloride solution to 5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (17 g, 0.25 mol) in water (40 mL) dropwise, maintaining the temperature between 5°C and 10°C.
-
-
Step 2: Cyanation of the Diazonium Salt.
-
In a separate flask, dissolve copper(II) sulfate (55 g) in water (200 mL) and warm to 60-65°C.
-
Carefully add a solution of potassium cyanide (60 g) in water (100 mL) to the warm copper sulfate solution to form a clear solution of potassium cuprocyanide.
-
Slowly add the previously prepared benzenediazonium chloride solution to the potassium cuprocyanide solution, maintaining the temperature between 60°C and 70°C.
-
After the addition is complete, heat the mixture under reflux for 15 minutes.
-
Isolate the benzonitrile by steam distillation. The crude product can be further purified by distillation, with a reported yield of approximately 16.5 g.[7]
-
A similar procedure can be adapted for the synthesis of fluorinated benzonitriles starting from the corresponding fluoroanilines.
Halogen Exchange: A Direct Approach to Fluorinated Benzonitriles
For the synthesis of fluorinated benzonitriles, a common and efficient method is the halogen exchange reaction, where a chloro- or bromobenzonitrile is treated with a fluoride salt.
Experimental Protocol: Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile
-
Reactants and Conditions:
-
4-Chlorobenzonitrile (1 molar equivalent)
-
Potassium fluoride (3 molar equivalents)
-
1,3-Dimethyl-2-imidazolidone (DMI) as the solvent
-
Reaction temperature: 280°C
-
Reaction time: 2.0 hours
-
-
Procedure:
-
Combine 4-chlorobenzonitrile and potassium fluoride in DMI in a suitable reaction vessel.
-
Heat the mixture to 280°C and maintain for 2 hours.
-
After cooling, the product can be isolated and purified. This method has been reported to yield 4-fluorobenzonitrile with a purity of 99.0% and a yield of 89.5%.[8]
-
Diagram 1: Synthetic Pathways to Benzonitriles
Caption: Key synthetic routes to benzonitriles.
A Comparative Look at Reactivity
The electronic perturbations introduced by fluorine directly impact the reactivity of the benzonitrile scaffold. This is particularly evident in reactions involving the nitrile group and the aromatic ring.
Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, generally accelerate the hydrolysis of benzonitriles in highly acidic media.[9] This is attributed to the increased electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[10]
Conversely, in less concentrated acid, the rate-determining step can shift to the protonation of the nitrile, and in such cases, electron-donating groups may enhance the reaction rate.[9]
Nucleophilic Aromatic Substitution (SNAr)
Fluorinated aromatic rings are often activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the fluorine and nitrile groups stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy. This makes fluorinated benzonitriles valuable substrates for the synthesis of more complex molecules.
Metabolic Stability: A Critical Consideration in Drug Development
The metabolic stability of a drug candidate is a crucial factor determining its pharmacokinetic profile and overall efficacy. The introduction of fluorine is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism.
Cytochrome P450-Mediated Metabolism
The cytochrome P450 (CYP) family of enzymes is responsible for the majority of oxidative drug metabolism.[2] For aromatic compounds like benzonitriles, a primary metabolic pathway is arene hydroxylation. The rate of this reaction is influenced by the electron density of the aromatic ring. By withdrawing electron density, fluorine can make the benzonitrile ring less susceptible to electrophilic attack by CYP enzymes, thus slowing down its metabolism.
While the nitrile group itself is generally robust and not readily metabolized, it can undergo conversion to an amide, a reaction that can be catalyzed by CYP enzymes.[11]
Diagram 2: General Metabolic Pathway of Aromatic Nitriles
Caption: Simplified metabolic fate of aromatic nitriles.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a compound.
-
Materials:
-
Test compound (e.g., benzonitrile or 4-fluorobenzonitrile)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution. Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the test compound is used to determine its in vitro half-life and intrinsic clearance.[12]
-
Conclusion
The strategic incorporation of fluorine into the benzonitrile scaffold offers a powerful and versatile tool for modulating a wide range of physicochemical and biological properties. Fluorinated benzonitriles often exhibit enhanced metabolic stability and altered reactivity compared to their non-fluorinated counterparts. This comparative guide has highlighted the key differences in their synthesis, properties, and reactivity, providing a foundation for the rational design of novel drug candidates and advanced materials. The provided experimental protocols serve as a practical resource for researchers in the field. As our understanding of the nuanced effects of fluorination continues to grow, the importance of these compounds in scientific innovation is set to expand even further.
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A Comparative Guide to Validating the Structure of 4-Chloro-3-ethoxy-2-fluorobenzonitrile using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison for validating the structure of 4-Chloro-3-ethoxy-2-fluorobenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry, using mass spectrometry. We will explore the theoretical underpinnings of its fragmentation, present a detailed experimental protocol, and compare its expected mass spectrum with that of potential isomers and impurities.
The Critical Role of Structural Validation
The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. In drug development, an erroneous structural assignment can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and significant safety concerns. Mass spectrometry is a powerful analytical technique that provides crucial information about a molecule's mass and structural features by analyzing the mass-to-charge ratio (m/z) of its ions.[1]
Theoretical Fragmentation Analysis of 4-Chloro-3-ethoxy-2-fluorobenzonitrile
The structure of 4-Chloro-3-ethoxy-2-fluorobenzonitrile (C₉H₇ClFNO), with a molecular weight of 199.61 g/mol , presents a unique combination of functional groups that will influence its fragmentation pattern under electron ionization (EI).[2] Aromatic compounds typically show a strong molecular ion peak due to the stability of the benzene ring.[3]
The initial step in EI mass spectrometry is the bombardment of the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•).[4] For 4-Chloro-3-ethoxy-2-fluorobenzonitrile, the molecular ion is expected at an m/z of 199 (for the ³⁵Cl isotope) and 201 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, a characteristic isotopic pattern for monochlorinated compounds.
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key predicted fragmentation pathways for 4-Chloro-3-ethoxy-2-fluorobenzonitrile are outlined below:
-
Loss of an Ethyl Radical (•C₂H₅): Cleavage of the ether bond can lead to the loss of an ethyl radical (mass = 29 u), resulting in a prominent fragment ion at m/z 170. This is a common fragmentation pathway for ethoxy-substituted aromatic compounds.[3]
-
Loss of Ethylene (C₂H₄): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule (mass = 28 u), forming a radical cation at m/z 171.
-
Loss of a Chlorine Radical (•Cl): The cleavage of the carbon-chlorine bond would result in a fragment at m/z 164.
-
Loss of Carbon Monoxide (CO): Following the initial loss of the ethyl radical, the resulting ion may lose carbon monoxide (mass = 28 u), yielding a fragment at m/z 142.
-
Loss of the Cyano Radical (•CN): Cleavage of the nitrile group would produce a fragment at m/z 173.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted Electron Ionization fragmentation pathway for 4-Chloro-3-ethoxy-2-fluorobenzonitrile.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a detailed methodology for acquiring a mass spectrum of 4-Chloro-3-ethoxy-2-fluorobenzonitrile for structural validation.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzonitrile sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Helium carrier gas (99.999% purity)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable volatile solvent.
-
GC-MS System Setup:
-
Injector: Set the injector temperature to 250°C. Use a splitless injection mode for optimal sensitivity.
-
GC Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this compound.
-
Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to 230°C.
-
Quadrupole Temperature: Set to 150°C.
-
Scan Range: Acquire data from m/z 40 to 300.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to 4-Chloro-3-ethoxy-2-fluorobenzonitrile.
-
Process the data to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and with spectral libraries such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry.[5][6]
-
Comparative Analysis: Distinguishing Isomers and Impurities
A key aspect of structural validation is to differentiate the target molecule from potential isomers or impurities that may have the same molecular weight. The fragmentation pattern serves as a molecular fingerprint.
| Compound | Molecular Weight ( g/mol ) | Key Differentiating Fragments (Predicted m/z) | Rationale for Differentiation |
| 4-Chloro-3-ethoxy-2-fluorobenzonitrile | 199.61 | 199/201 (M⁺•), 170, 171 | The presence of the ethoxy group leads to characteristic losses of an ethyl radical (m/z 170) or ethylene (m/z 171). |
| Isomer 1: 2-Chloro-3-ethoxy-4-fluorobenzonitrile | 199.61 | 199/201 (M⁺•), 170, 171 | While the primary fragments will be similar, the relative intensities of the fragment ions may differ due to the different substitution pattern on the aromatic ring, influencing bond stabilities. |
| Isomer 2: 4-Chloro-3-fluoro-2-methoxybenzonitrile | 185.58 | 185/187 (M⁺•), 170, 155 | The molecular ion will be at a lower m/z. The loss of a methyl radical (•CH₃) will produce a fragment at m/z 170. |
| Potential Impurity: 4-Chloro-2-fluorobenzonitrile | 155.56 | 155/157 (M⁺•), 120, 93 | A significantly different molecular ion and fragmentation pattern. The absence of the ethoxy group will result in no loss of ethyl or ethylene.[7] |
This comparative table highlights how mass spectrometry can effectively distinguish between the target molecule and other structurally similar compounds based on unique fragmentation patterns.
Conclusion
The structural validation of 4-Chloro-3-ethoxy-2-fluorobenzonitrile by mass spectrometry is a robust process that relies on a combination of theoretical prediction and experimental verification. By understanding the fundamental principles of fragmentation for this class of compounds and following a well-defined experimental protocol, researchers can confidently confirm the structure of their synthesized molecules. The comparison of the acquired mass spectrum with predicted fragmentation patterns and against established spectral libraries provides a high degree of certainty, which is paramount for the progression of drug discovery and development projects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
